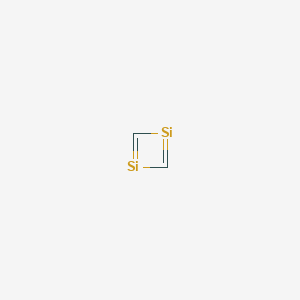
1,3-Disilacyclobutadien
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Disilacyclobutadien is a unique organosilicon compound characterized by a four-membered ring containing two silicon atoms and two carbon atoms. This compound is of significant interest in the field of organometallic chemistry due to its unusual bonding and electronic properties. The presence of silicon atoms in the ring structure imparts unique reactivity and stability compared to its carbon analogs.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Disilacyclobutadien can be synthesized through various methods, including the reaction of disilacyclobutene with a strong base or the reduction of disilacyclobutadiene derivatives. One common method involves the dehydrohalogenation of 1,3-dihalodisilanes using a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, potential industrial production methods could involve the optimization of existing synthetic routes to scale up the process. This would include the development of more efficient catalysts and reaction conditions to improve yield and reduce costs.
化学反应分析
Types of Reactions
1,3-Disilacyclobutadien undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disilacyclobutadiene oxides.
Reduction: Reduction reactions can lead to the formation of disilacyclobutanes.
Substitution: The silicon atoms in the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens or alkyl groups can be introduced using reagents such as halogenating agents or alkyl halides.
Major Products Formed
Oxidation: Disilacyclobutadiene oxides.
Reduction: Disilacyclobutanes.
Substitution: Various substituted disilacyclobutadienes depending on the electrophile used.
科学研究应用
1,3-Disilacyclobutadien has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential as a bioactive molecule, although its applications in biology are still in the early stages.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
作用机制
The mechanism of action of 1,3-Disilacyclobutadien involves its ability to participate in various chemical reactions due to the presence of silicon atoms in the ring. The silicon atoms can stabilize negative charges, making the compound a good nucleophile. Additionally, the ring strain in the four-membered ring makes it highly reactive, allowing it to participate in cycloaddition reactions and other transformations.
相似化合物的比较
Similar Compounds
Cyclobutadiene: A carbon analog with a similar four-membered ring structure but without silicon atoms.
1,3-Disilacyclobutene: A related compound with a similar structure but different reactivity due to the presence of a double bond.
1,3-Dihalodisilanes: Precursors used in the synthesis of 1,3-Disilacyclobutadien.
Uniqueness
This compound is unique due to the presence of silicon atoms in the ring, which imparts different electronic properties and reactivity compared to its carbon analogs. The silicon atoms provide increased stability and the ability to participate in a wider range of chemical reactions, making it a valuable compound in organometallic chemistry.
属性
分子式 |
C2H2Si2 |
|---|---|
分子量 |
82.21 g/mol |
InChI |
InChI=1S/C2H2Si2/c1-3-2-4-1/h1-2H |
InChI 键 |
SNHYUCHBJJMFCY-UHFFFAOYSA-N |
规范 SMILES |
C1=[Si]C=[Si]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)

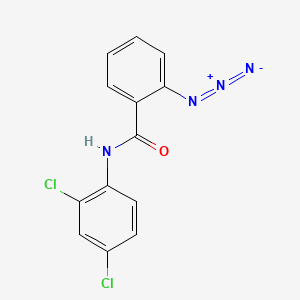
![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

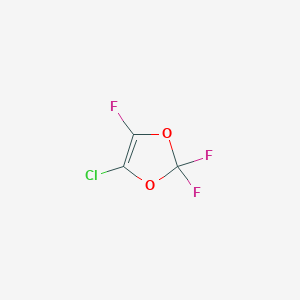
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
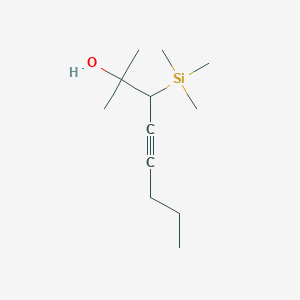
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
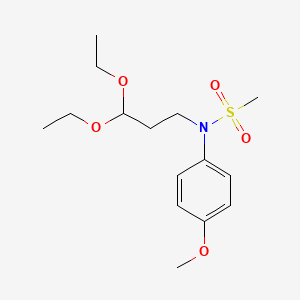
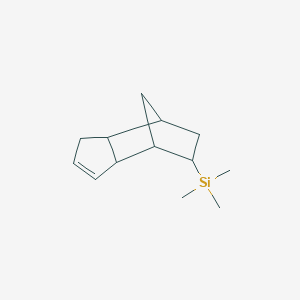
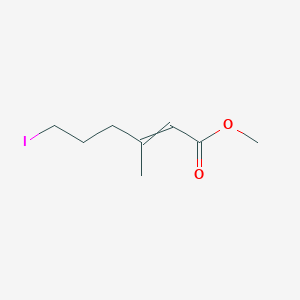

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
